molecular formula C8H14O B6152044 1-ethylcyclopentane-1-carbaldehyde CAS No. 99799-87-8

1-ethylcyclopentane-1-carbaldehyde

Cat. No.: B6152044
CAS No.: 99799-87-8
M. Wt: 126.2
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Description

1-Ethylcyclopentane-1-carbaldehyde is a cyclopentane derivative featuring an ethyl substituent and a formyl (-CHO) group attached to the same carbon atom (C1). This compound belongs to the class of alicyclic aldehydes, where the cyclopentane ring imposes steric and electronic constraints on the carbaldehyde group, influencing its reactivity and physical properties.

Properties

CAS No.

99799-87-8

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone followed by oxidation. The reaction typically involves the use of ethylmagnesium bromide (Grignard reagent) to introduce the ethyl group, followed by oxidation with reagents such as pyridinium chlorochromate (PCC) to form the aldehyde group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of ethylcyclopentene followed by controlled oxidation. The choice of catalysts and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: 1-ethylcyclopentane-1-carboxylic acid.

    Reduction: 1-ethylcyclopentane-1-methanol.

    Substitution: Various substituted cyclopentane derivatives depending on the reagents used.

Scientific Research Applications

1-Ethylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and cycloalkanes.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs that target specific molecular pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its distinctive aldehyde group.

Mechanism of Action

The mechanism of action of 1-ethylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in both synthetic chemistry and biological research to study and manipulate molecular pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-ethylcyclopentane-1-carbaldehyde but differ in substituents, ring saturation, or stereochemistry:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Reactivity Reference
5-Ethylcyclopent-1-ene-1-carbaldehyde Cyclopentene ring with ethyl and -CHO at C1 C₈H₁₂O 124.18 Unsaturation (C1=C5) enhances electrophilicity of -CHO; prone to Diels-Alder reactions .
2-Chlorocyclopent-1-ene-1-carbaldehyde Chlorine substituent at C2, cyclopentene ring C₆H₇ClO 130.57 Chlorine increases electrophilicity of -CHO; used in nucleophilic substitutions .
(1S,3S)-3-Methylcyclopentane-1-carbaldehyde Methyl group at C3, stereospecific configuration C₇H₁₂O 112.17 Steric hindrance at C3 reduces accessibility of -CHO; chiral centers influence enantioselective reactions .
(1R,2R,5S)-2-Methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde Complex substituents (methyl, propene) C₁₀H₁₆O 152.23 Used in fragrance formulations; bicyclic terpene-like structure enhances volatility .
Key Observations:
  • Ethyl vs.
  • Ring Saturation : Cyclopentene derivatives (e.g., 5-ethylcyclopent-1-ene-1-carbaldehyde) exhibit higher reactivity due to conjugation between the double bond and the aldehyde group, enabling cycloaddition reactions .
  • Electron-Withdrawing Groups : The chlorine atom in 2-chlorocyclopent-1-ene-1-carbaldehyde enhances the electrophilicity of the -CHO group, making it more reactive toward nucleophiles like amines or alcohols .

Physicochemical Properties

While quantitative data (e.g., boiling points, solubility) for this compound are absent in the evidence, trends can be inferred:

  • Molecular Weight: Heavier substituents (e.g., ethyl vs.
  • Polarity : The -CHO group dominates polarity, but bulky substituents like ethyl may reduce solubility in polar solvents.
  • Volatility : Compounds with unsaturated rings (cyclopentene) or smaller substituents (methyl) are more volatile, as seen in fragrance-related derivatives .

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